4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol is an organic compound with a complex structure It is characterized by the presence of a chloro group, hydroxyl group, and imino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Lacks the imine and hydroxyl groups, making it less versatile in chemical reactions.
2-Hydroxy-5-methylbenzaldehyde: Contains the hydroxyl and aldehyde groups but lacks the chloro and imine groups.
4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both chloro and imine groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C16H16ClNO2 |
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Molecular Weight |
289.75 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxy-5-methylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H16ClNO2/c1-9-4-5-14(19)13(6-9)18-8-12-11(3)16(17)10(2)7-15(12)20/h4-8,19-20H,1-3H3 |
InChI Key |
UZUHFNSZBSBRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=C(C(=C2C)Cl)C)O |
Origin of Product |
United States |
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